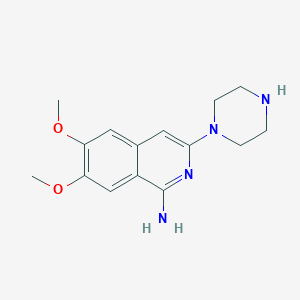
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine is a chemical compound with the molecular formula C15H20N4O2 and a molecular weight of 288.34 g/mol. This compound is an intermediate used in the synthesis of various pharmaceutical agents, including analogs of Terazosin, which is an α1-adrenergic receptor antagonist.
Métodos De Preparación
The synthesis of 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multicomponent reaction that forms carbon-carbon bonds, while the Pomeranz–Fritsch–Bobbitt cyclization is used to form the isoquinoline ring system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified using different nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.
Biology: The compound is studied for its potential biological activities, including its role as an α1-adrenergic receptor antagonist.
Medicine: It has potential therapeutic applications in the treatment of conditions such as stroke and sepsis.
Industry: The compound is used in the development of new drugs and as a reference standard in pharmaceutical quality control.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine involves its interaction with α1-adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of Terazosin, a well-known α1-adrenergic receptor antagonist.
Comparación Con Compuestos Similares
6,7-Dimethoxy-3-(piperazin-1-yl)isoquinolin-1-amine can be compared with other similar compounds, such as:
Terazosin: An α1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Prazosin: Another α1-adrenergic receptor antagonist with similar therapeutic applications.
Doxazosin: A compound with a similar mechanism of action, used to treat hypertension and urinary retention associated with benign prostatic hyperplasia.
Propiedades
Fórmula molecular |
C15H20N4O2 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
6,7-dimethoxy-3-piperazin-1-ylisoquinolin-1-amine |
InChI |
InChI=1S/C15H20N4O2/c1-20-12-7-10-8-14(19-5-3-17-4-6-19)18-15(16)11(10)9-13(12)21-2/h7-9,17H,3-6H2,1-2H3,(H2,16,18) |
Clave InChI |
KLTVPZCIEOWDFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(N=C2N)N3CCNCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
![1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione](/img/structure/B13445635.png)
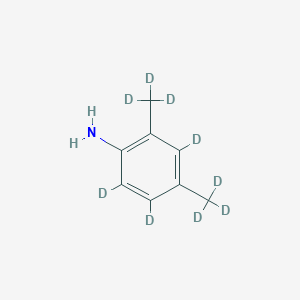
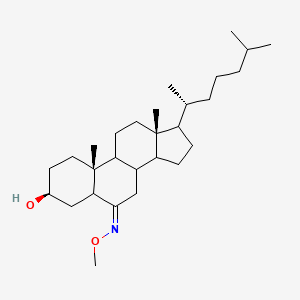
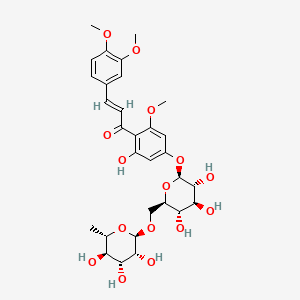

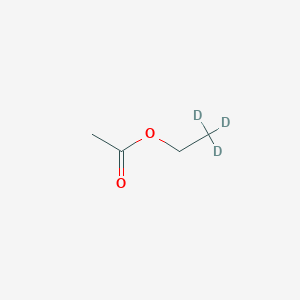

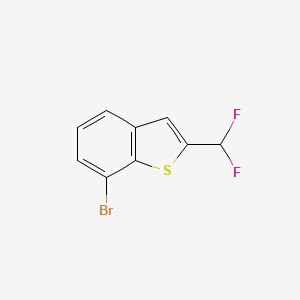
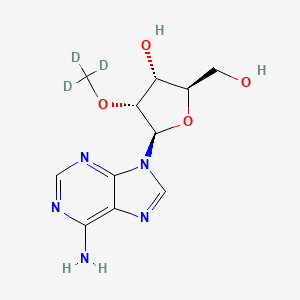
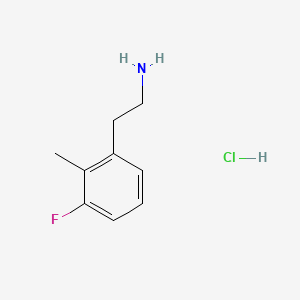
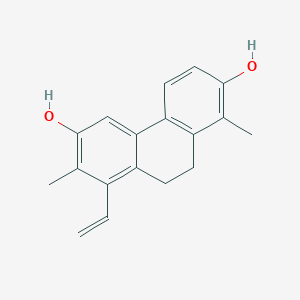
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
